Bis(2-ethylhexyl) phenyl phosphate

説明

Significance of Organophosphate Esters (OPEs) as Emerging Contaminants

Organophosphate esters (OPEs) are a class of chemical compounds widely used as flame retardants, plasticizers, and anti-foaming agents in a vast array of consumer and industrial products. taylorfrancis.com Their application spans electronics, furniture, textiles, building materials, and plastics. researchgate.neteurekalert.org The widespread use of OPEs has led to their ubiquitous presence in the environment, with researchers detecting them in various matrices, including indoor air, dust, water sources, sediment, and soil. researchgate.netscholaris.caresearchgate.net

The growing body of evidence pointing to their potential for environmental persistence and bioaccumulation has categorized OPEs as emerging contaminants of concern. researchgate.netscholaris.ca Unlike legacy flame retardants, many OPEs are not chemically bound to the materials they are added to, allowing them to leach into the surrounding environment over time. nih.govsciencedaily.com This continuous release contributes to their pervasive distribution and the potential for human exposure through inhalation, ingestion, and dermal contact. eurekalert.orgnih.gov

Recent studies have expanded the list of known OPEs in the environment, with a significant number of these newly identified compounds showing high detection frequencies. researchgate.netnih.gov Advanced analytical techniques, such as high-resolution mass spectrometry, have been instrumental in identifying these emerging OPEs, which were previously unquantified. researchgate.netnih.gov

Evolution of BEHPP as a Research Focus Following Legacy Flame Retardant Phase-Outs

The trajectory of BEHPP as a focal point of environmental research is directly linked to the phase-out of legacy flame retardants, particularly polybrominated diphenyl ethers (PBDEs). nih.govnih.gov Concerns over the toxicity and persistence of PBDEs led to their gradual discontinuation in the early 2000s. nih.govsciencedaily.com This regulatory shift created a demand for alternative flame retardants, leading to an increased production and use of OPEs. eurekalert.orgnih.gov

As the use of OPEs grew, so did the scientific scrutiny of their environmental fate and potential impacts. Research has shown a significant increase in the concentration of certain OPE metabolites in human samples over the past decade, coinciding with the period after the PBDE phase-out. nih.gov

BEHPP, in particular, has been identified as an abundant contaminant in various environmental settings. For instance, a 2021 study in South China detected BEHPP in all six functional areas of a major city, with a high detection frequency in surface soil samples. researchgate.netnih.gov The study also found strong correlations between the concentrations of BEHPP and other OPEs, suggesting similar commercial applications and sources. researchgate.net The discovery of BEHPP in indoor dust, sediment, and surface soil highlights its widespread distribution as an emerging contaminant. researchgate.net

Detailed Research Findings

Recent research has provided valuable data on the prevalence of BEHPP and other OPEs in various environments. A study conducted in a prefecture-level city in South China in 2019 analyzed 95 surface soil samples across different functional areas. The findings from this study are summarized in the table below.

| Functional Area | Detection Frequency of BEHPP (%) | Median Concentration of BEHPP (ng/g dry weight) | Concentration Range of BEHPP (ng/g dry weight) |

|---|---|---|---|

| Agricultural | 67.4 | 0.455 | Not Detected - 7.05 |

| Scenic | |||

| Commercial | |||

| Industrial | |||

| Residential | |||

| Other |

Data from a 2021 study on surface soils in South China. researchgate.netnih.gov

The study noted that concentrations of BEHPP were significantly greater in commercial, industrial, and residential areas compared to agricultural and scenic areas. nih.gov This suggests that urban and industrial activities are major sources of BEHPP contamination in the soil.

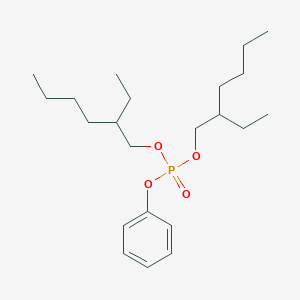

Structure

2D Structure

特性

IUPAC Name |

bis(2-ethylhexyl) phenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39O4P/c1-5-9-14-20(7-3)18-24-27(23,26-22-16-12-11-13-17-22)25-19-21(8-4)15-10-6-2/h11-13,16-17,20-21H,5-10,14-15,18-19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZYMQCBRZBVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COP(=O)(OCC(CC)CCCC)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051770 | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16368-97-1 | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16368-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016368971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, bis(2-ethylhexyl) phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) phenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Occurrence and Distribution of Bis 2 Ethylhexyl Phenyl Phosphate

Spatial and Temporal Distribution in Indoor Environments

The indoor environment is a significant reservoir for BEHPP, largely due to its use in a variety of consumer products.

Indoor dust has been identified as a primary sink for BEHPP. A study conducted in Nanjing, China, detected BEHPP in 100% of indoor dust samples analyzed. acs.org The median concentrations in these samples ranged from 50 to 1530 ng/g dry weight, which were notably higher than or comparable to traditional organophosphate esters like triphenyl phosphate (B84403) and 2-ethylhexyl diphenyl phosphate in the same samples. acs.org Another study in South China also reported a high detection frequency of 67.4% for BEHPP in indoor dust. researchgate.net The widespread presence of BEHPP in indoor dust suggests its extensive use and potential for human exposure within indoor settings. acs.org

Table 1: Detection of Bis(2-ethylhexyl) Phenyl Phosphate in Indoor Dust

| Location | Detection Frequency | Median Concentration Range (ng/g dry weight) |

|---|---|---|

| Nanjing, China | 100% | 50–1530 |

| South China | 67.4% | Not Reported |

While data on the specific concentrations of BEHPP in indoor air and particulate matter are limited in the provided search results, its presence in indoor dust strongly implies its potential to be found in these matrices as well. The compound's low volatility suggests it is more likely to be associated with particulate matter than to exist in a gaseous state in the air. inchem.org

Environmental Presence in Outdoor Matrices

BEHPP is not confined to indoor environments; it has also been detected in various outdoor environmental compartments.

Table 2: Concentration of this compound in Surface Soils in South China

| Functional Area | Median Concentration (ng/g dry weight) |

|---|---|

| All Areas | 0.455 |

| Commercial | Significantly Higher |

| Industrial | Significantly Higher |

| Residential | Significantly Higher |

| Agricultural | Lower |

| Scenic | Lower |

The presence of BEHPP in aquatic environments is an area of growing concern. While specific quantitative data for BEHPP in wastewater and surface water is not extensively detailed in the provided results, its detection in these systems is acknowledged. canada.ca The high solubility of a related compound, bis(2-ethylhexyl) phosphate, in water suggests a potential for BEHPP to be present in aqueous environments, leading to concerns about total organic carbon and phosphorus levels. mdpi.com Releases of chemicals from this group are expected to impact surface waters and sediments, particularly in areas with high human or industrial activity. industrialchemicals.gov.au

Presence in Biotic Samples and Food Matrices

The bioaccumulation potential of BEHPP is a significant aspect of its environmental profile. industrialchemicals.gov.au While specific studies detailing the concentrations of BEHPP in various biotic samples and food matrices were not found in the search results, its persistence and ability to accumulate in organisms raise concerns about its potential to move up the food chain. industrialchemicals.gov.au The lipophilic nature of organophosphate esters, in general, suggests a tendency to accumulate in the fatty tissues of organisms.

Detection in Food and Food Packaging

The presence of organophosphate esters in foodstuffs is a growing area of research, as dietary intake is a significant route of human exposure. nih.gov Studies have confirmed the migration of these compounds from packaging materials into food, with processed foods often showing higher concentrations than non-processed items. nih.govresearchgate.net

A 2023 study investigating OPEs in 100 foodstuff samples from South China using high-resolution mass spectrometry identified the presence of BEHPP. nih.gov The research highlighted that concentrations of BEHPP, along with several other OPEs like tris(2-ethylhexyl) phosphate (TEHP) and 2-ethylhexyl diphenyl phosphate (EHDPP), were significantly higher in processed foods. nih.gov This suggests that food processing and packaging are potential sources of contamination. nih.gov Another 2023 study reported the detection of BEHPP in food packaging at a mean concentration of 0.17 ng/g and in food itself at a mean concentration of 1.32 ng/g wet weight. researchgate.net The structural analog of BEHPP, EHDPP, has been noted to be more prominent in processed foods due to its use in food packaging materials worldwide. researchgate.net

Below is a data table summarizing the findings of the study on foodstuffs in South China.

| Food Group | Detection Frequency (%) | Concentration Range (ng/g ww) | Median Concentration (ng/g ww) |

|---|---|---|---|

| Cereals | Data Not Available | Data Not Available | Data Not Available |

| Processed Foods | Significantly Higher vs. Non-Processed | Significantly Higher vs. Non-Processed | Significantly Higher vs. Non-Processed |

| Non-Processed Foods | Data Not Available | Data Not Available | Data Not Available |

Table 1: Detection of this compound (BEHPP) in Foodstuffs from South China. Data derived from a study that found significantly higher concentrations in processed foods but did not provide specific frequency and concentration values for BEHPP alone across all food categories. nih.gov

Note: The referenced study confirmed the presence and significantly higher concentration of BEHPP in processed foods but did not disaggregate the specific detection frequency and concentration range for BEHPP from the larger group of OPEs analyzed across all food types.

Bioaccumulation Potential in Organisms

Bioaccumulation refers to the process by which organisms absorb a substance at a rate faster than at which the substance is lost. The chemical properties of BEHPP indicate a potential for it to bioaccumulate. industrialchemicals.gov.au Its high hydrophobicity, indicated by a logarithm of the octanol-water partition coefficient (log Kₒw) between 5.87 and 9.06, surpasses the threshold that suggests a potential for accumulation in the fatty tissues of aquatic organisms. industrialchemicals.gov.au

Based on read-across from related organophosphate esters, a 2024 draft evaluation by the Australian government characterized BEHPP as persistent, bioaccumulative, and toxic (PBT). industrialchemicals.gov.au PBT chemicals are considered highly hazardous to the environment because they can become widely dispersed and have the potential for unpredictable adverse effects. industrialchemicals.gov.au

Direct evidence of bioaccumulation in humans has been reported. A 2024 study detected BEHPP in paired human chorionic villus and placenta samples, confirming that maternal transfer to the fetus occurs. oup.com The presence of flame retardant metabolites in human matrices like serum, breast milk, and placental tissues is well-documented for this class of compounds, confirming their ability to bioaccumulate in the body. oup.com

Studies on zebrafish (Danio rerio) embryos, a common model organism for developmental toxicity, have been conducted. While one study found that BEHPP did not cause mortality or malformations within a specific test concentration range (0.5-4.0 µM), other research highlights that emerging OPFRs like BEHPP demonstrate toxicities comparable to or greater than legacy compounds, underscoring the need for scrutiny. turi.orgdntb.gov.ua

| Parameter | Finding | Implication |

|---|---|---|

| Log Kₒw | 5.87 – 9.06 | High potential to bioaccumulate in aquatic organisms. industrialchemicals.gov.au |

| PBT Characterization | Characterized as Persistent, Bioaccumulative, and Toxic. | Considered highly hazardous to the environment. industrialchemicals.gov.au |

| Human Tissue Detection | Detected in human placental tissues. | Confirms bioaccumulation and maternal transfer in humans. oup.com |

| Zebrafish Studies | Demonstrates biological activity and potential toxicity. | Supports concern over environmental and health effects. turi.orgdntb.gov.ua |

Table 2: Summary of Bioaccumulation Potential and Evidence for this compound (BEHPP).

Anthropogenic Sources and Industrial Applications Driving Environmental Release

Primary Role as a Flame Retardant in Polymeric Materials

Bis(2-ethylhexyl) phenyl phosphate (B84403) is utilized as an additive flame retardant in numerous polymer formulations. Unlike reactive flame retardants, which are chemically bound to the polymer matrix, additive flame retardants like BEHPP are physically mixed into the material. This physical blending allows for easier manufacturing but also means the compound can leach out of the product over time, contributing to environmental contamination.

Its function as a flame retardant is attributed to the presence of phosphorus. During the initial stages of combustion, the heat causes the phosphate ester to decompose. This decomposition process interferes with the combustion cycle in the gas phase by releasing radical scavengers that interrupt the chemical reactions of burning. Furthermore, in the solid phase, it promotes the formation of a stable char layer on the polymer's surface. This char acts as an insulating barrier, shielding the underlying material from heat and oxygen, thereby suppressing the fire. Organophosphate flame retardants are often used as alternatives to halogenated flame retardants, which can produce toxic and corrosive byproducts during combustion.

| Polymer Type | Product Examples | Flame Retardant Function |

|---|---|---|

| Polyvinyl Chloride (PVC) | Wire and cable insulation, wall coverings, flooring | Reduces flammability and smoke generation. wikipedia.org |

| Polyurethanes (PU) | Flexible and rigid foams in furniture and insulation | Interrupts combustion cycle in both gas and solid phases. |

| Engineering Plastics (e.g., PC/ABS) | Housings for electronics and appliances | Promotes char formation, providing a thermal barrier. |

Function as a Plasticizer in Flexible Polymers

BEHPP also serves a significant role as a plasticizer, particularly in polymers that require enhanced flexibility and durability, such as Polyvinyl Chloride (PVC). wikipedia.org Plasticizers are additives that increase the plasticity or decrease the viscosity of a material. They work by embedding themselves between the polymer chains, spacing them apart. This increases the "free volume" and allows the polymer chains to slide past one another more easily, resulting in a softer, more flexible, and less brittle material.

The dual functionality of BEHPP as both a plasticizer and a flame retardant makes it a highly efficient additive in certain applications. wikipedia.org For instance, in PVC cable insulation, it not only imparts the necessary flexibility for installation and use but also enhances the fire safety of the final product. wikipedia.org Its low volatility and high stability contribute to the longevity of its plasticizing effect.

| Polymer | Effect of Plasticization | Common Applications |

|---|---|---|

| Polyvinyl Chloride (PVC) | Increases flexibility, softness, and durability. | Flexible films, sheeting, synthetic leather, car interiors. wikipedia.org |

| Synthetic Rubbers (e.g., NBR, SBR) | Improves processability and low-temperature performance. | Hoses, seals, gaskets. atamanchemicals.com |

Ancillary Industrial Applications and Associated Releases

Beyond its primary roles, BEHPP is employed in several other specialized industrial processes, each representing a potential source of environmental release.

In the formulation of industrial lubricants, Bis(2-ethylhexyl) phenyl phosphate functions as an anti-wear additive. It forms a protective film on metal surfaces that are in sliding or rolling contact. This film, created through a chemical reaction with the metal surface under heat and pressure, prevents direct metal-to-metal contact, thereby reducing friction and preventing wear and seizure of components. Its use in hydraulic fluids, gear oils, and metalworking fluids is a direct pathway for release into industrial wastewater and the wider environment through spills, leaks, and disposal.

The compound's effectiveness as a corrosion inhibitor makes it valuable for protecting metal surfaces from oxidative damage in industrial settings. It is particularly useful in environments containing CO2 and O2, where it can significantly inhibit the corrosion of carbon steel. iaea.orgresearchgate.net Research indicates that BEHPP interacts with iron and its corrosion products to form a protective barrier layer. This layer is bound to the steel surface through P-O-Fe and P-Fe bonds, effectively isolating the metal from corrosive agents. iaea.orgresearchgate.netresearchgate.net Its application in pipelines and industrial processing systems can lead to its release into aquatic environments.

This compound is utilized in hydrometallurgical operations as a solvent extraction agent. It is employed to selectively extract valuable metals, such as rare earth elements and uranium salts, from aqueous solutions containing a mixture of metals. wikipedia.org The process involves dissolving BEHPP in an organic solvent that is immiscible with water. When this organic phase is mixed with the aqueous solution, the BEHPP selectively forms a complex with the target metal ions, transferring them from the aqueous phase to the organic phase. This allows for their separation and purification. Incomplete separation of the phases and disposal of process waste streams can result in the release of BEHPP into the environment.

Environmental Fate and Transformation Pathways of Bis 2 Ethylhexyl Phenyl Phosphate

Biodegradation Mechanisms and Kinetics

The breakdown of Bis(2-ethylhexyl) phenyl phosphate (B84403) by microorganisms is a critical process influencing its persistence in the environment. Evaluations have suggested that BEHPP is readily biodegradable when compared to similar compounds, which is a key factor in assessing its ecological impact.

Microbial Degradation Processes

Recent research has demonstrated the effective degradation of BEHPP by specialized microbial consortia. nih.gov A novel enrichment culture has shown significant capability in breaking down this compound. nih.govdntb.gov.ua In one study, this culture was able to degrade 78.2% of a 1 mg/L concentration of BEHPP within 172 hours, even with a very low initial bacterial biomass. nih.gov This highlights the potential for microbial communities to effectively reduce BEHPP concentrations in contaminated environments.

Further investigation has led to the isolation of specific bacterial strains with the ability to degrade BEHPP individually. These include Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, and Amycolatopsis ZY3. nih.gov While these pure strains confirmed their degradation capabilities, their individual efficiencies were noted to be lower than that of the mixed enrichment culture. nih.gov This suggests that synergistic interactions between different microbial species within a community are crucial for achieving the most effective and complete degradation of the compound. nih.gov

Table 1: Microbial Degradation of Bis(2-ethylhexyl) phenyl phosphate (BEHPP)

| Parameter | Finding | Source |

|---|---|---|

| Degradation Efficiency | 78.2% degradation of 1 mg/L BEHPP in 172 hours | nih.gov |

| Microbial Culture | Novel enrichment culture | nih.gov |

| Isolated Strains | Burkholderia cepacia ZY1, Sphingopyxis terrae ZY2, Amycolatopsis ZY3 | nih.gov |

| Microbial Interaction | Synergistic action in enrichment culture leads to higher efficiency than individual strains | nih.gov |

Role of Specific Microbial Enzymes (e.g., Phosphatase, Cytochrome P450)

The microbial breakdown of BEHPP is facilitated by a suite of specific enzymes. nih.gov Metagenomic analysis of the effective enrichment culture identified several key enzyme types responsible for the degradation process. nih.gov These include:

Phosphatase and Phosphodiesterase : These enzymes are crucial for cleaving the phosphate ester bonds, which is a primary step in the breakdown of organophosphate esters. nih.gov

Cytochrome P450 (CYP450) and Hydroxylase : These enzymes play a vital role in initiating the degradation by introducing hydroxyl groups into the BEHPP molecule, a process known as hydroxylation. nih.gov

Molecular dynamics simulations have further illuminated the interactions between these enzymes and the BEHPP molecule. nih.gov The simulations showed that enzymes such as alkaline phosphatase (ALP) and cytochrome P450 have a strong binding affinity for BEHPP. nih.gov This strong binding is a prerequisite for the subsequent enzymatic reactions that break down the compound. nih.gov

Identification of Microbial Degradation Products

The microbial transformation of BEHPP results in a variety of intermediate products. The identification of these metabolites provides insight into the specific biochemical reactions occurring. nih.gov The primary degradation reactions include hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation. nih.gov Through these processes, the parent BEHPP molecule is broken down into smaller, often less toxic, compounds. nih.govresearchgate.net The initial steps likely involve the hydrolysis of the ester bonds and hydroxylation of the aromatic or alkyl parts of the molecule. nih.gov

Abiotic Degradation Pathways and Environmental Stability

Hydrolysis in Aqueous Environments

Hydrolysis is a key abiotic degradation pathway for many organophosphate esters. However, BEHPP demonstrates considerable stability against hydrolysis under neutral to alkaline conditions. Studies measuring its hydrolysis half-life have shown that at a pH range of 7 to 9, the half-life is greater than 30 days. This indicates that in aqueous environments without significant microbial activity, BEHPP can persist for extended periods.

Persistence and Environmental Mobility Considerations

This compound (BEHPP), an organophosphate ester used as a plasticizer and flame retardant, has been identified as a contaminant in various environmental compartments. researchgate.netresearchgate.net Its persistence and mobility are governed by its physicochemical properties, such as low volatility and high stability, and its interactions with environmental matrices like soil, water, and biota.

Environmental Persistence

The environmental persistence of BEHPP is a subject of ongoing research, with studies indicating varying degradation rates depending on environmental conditions and microbial activity. While specific data on its abiotic and biotic degradation in water, sediment, and soil are not extensively available, its chemical structure provides insights into its potential longevity in the environment. industrialchemicals.gov.au

Abiotic Degradation:

Hydrolysis: The ester linkages in BEHPP are susceptible to hydrolysis. However, under environmentally relevant pH conditions (pH 4–7), the hydrolysis of similar organophosphate esters (OPEs) like 2-ethylhexyl diphenyl phosphate (EHDPP) is slow, with half-lives exceeding 100 days. industrialchemicals.gov.au For BEHPP, one evaluation suggested a hydrolysis half-life of over 30 days at a pH of 7–9. The presence of bulky 2-ethylhexyl groups may sterically hinder the hydrolysis process, contributing to its stability in aqueous environments.

Photolysis: Photodegradation can be a relevant pathway for some OPEs. For instance, tris(2-ethylhexyl) phosphate (TEHP) has measured photolysis half-lives of 0.93–3.50 days. industrialchemicals.gov.au While direct photolysis data for BEHPP is limited, its branched alkyl chains are thought to confer some resistance to photolytic cleavage.

Biotic Degradation: The biodegradability of BEHPP appears to be highly dependent on the presence of adapted microbial communities.

Some assessments suggest that BEHPP is readily biodegradable based on comparisons with related compounds. The degradant 2-ethylhexyl phenyl phosphate is also assumed to be readily biodegradable. industrialchemicals.gov.au

Conversely, other research suggests that newer, larger OPEs like BEHPP may be more resistant to degradation due to their recalcitrant structures. researchgate.net

A significant study demonstrated the potential for microbial degradation under specific conditions. A novel enrichment culture was able to degrade 78.2% of a 1 mg/L BEHPP solution within 172 hours. nih.gov The degradation pathways identified included hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation, highlighting the role of enzymes like phosphatase, phosphodiesterase, and cytochrome P450. nih.gov

Environmental Mobility and Distribution

BEHPP's low volatility and hydrophobic nature dictate its movement and partitioning in the environment. It has a strong tendency to adsorb to particulate matter, which influences its distribution.

Sorption and Mobility in Soil and Sediment:

Due to its chemical properties, BEHPP released to soil is expected to remain in the soil compartment. industrialchemicals.gov.au It has a tendency to adsorb to soil particles, which limits its potential to leach into groundwater. canada.ca

BEHPP has been widely detected in surface soils and indoor dust, indicating its release from consumer products and subsequent deposition. researchgate.netnih.gov A study in South China found BEHPP in 67.4% of surface soil samples collected from various functional areas. researchgate.netnih.gov

The pseudo-partitioning coefficients of OPEs indicate that compounds like TEHP, which is structurally similar to BEHPP, are inclined to be enriched in sediment. researchgate.net Strong correlations have been observed in soil between the concentrations of BEHPP and other OPEs like TEHP and triphenyl phosphate (TPHP), suggesting similar environmental behaviors and sources. researchgate.netnih.gov

Presence in Environmental Compartments: Research has confirmed the presence of BEHPP in various environmental matrices, underscoring its widespread distribution.

| Environmental Matrix | Detection Frequency | Concentration Range | Median Concentration | Location of Study |

| Surface Soil | 67.4% | Not Detected - 7.05 ng/g dw | 0.455 ng/g dw | South China researchgate.netnih.gov |

| Indoor Dust | 67.4% | Not specified | 0.455 ng/g dw | Not specified |

| Indoor Dust | High (100% in one study) | 50 - 1,530 ng/g dw | Not specified | Various |

Bioaccumulation: There is limited specific data on the bioaccumulation of BEHPP. However, like other OPEs, it is expected to be metabolized by some organisms. industrialchemicals.gov.au The potential for biomagnification of the related compound bis(2-ethylhexyl) phthalate (B1215562) (DEHP) through the aquatic food chain is considered unlikely due to metabolic activity. canada.ca Further research is needed to determine the bioaccumulation potential of BEHPP in different species and food webs.

Human and Animal Exposure Assessment and Biomonitoring of Bis 2 Ethylhexyl Phenyl Phosphate

Characterization of Exposure Pathways

Exposure to BEHPP can occur through several routes, including inhalation, dermal contact, and dietary intake. The physicochemical properties of BEHPP, such as its low volatility and tendency to adsorb to particulate matter, influence its distribution in the environment and the primary routes of exposure.

Inhalation represents a significant pathway for human exposure to BEHPP, largely due to its presence in indoor environments. The compound is frequently detected in indoor dust, suggesting that inhalation of dust particles contaminated with BEHPP is a primary exposure route. nih.govacs.org Although BEHPP has a low vapor pressure, it can be released from products and adsorb to airborne particles and settled dust. service.gov.ukechemi.com

One study in South China reported a high detection frequency of 67.4% for BEHPP in indoor dust. Another study of indoor dust samples in Nanjing, China, found BEHPP in 100% of the samples, with concentrations often comparable to or greater than traditional organophosphate esters like triphenyl phosphate (B84403) and 2-ethylhexyl diphenyl phosphate. acs.org While evaporation at room temperature is considered negligible, activities such as spraying can lead to a rapid increase in the concentration of airborne particles containing BEHPP. inchem.org

Table 1: Concentration of BEHPP in Indoor Dust Samples

| Location | Detection Frequency (%) | Median Concentration (ng/g dry weight) | Concentration Range (ng/g dry weight) | Reference |

|---|---|---|---|---|

| South China | 67.4 | 0.455 | nd-7.05 | nih.gov |

| Nanjing, China | 100 | 50 - 1530 | Not specified | acs.org |

Dermal absorption is another potential pathway for exposure to BEHPP, particularly through contact with contaminated dust and surfaces. researchgate.net Organophosphate esters can be absorbed through the skin, although the rate and extent of absorption can vary significantly between different compounds. inchem.org Specific research on the dermal permeability of BEHPP is limited. However, studies on similar compounds, such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), have been conducted to understand dermal uptake. For DEHP, it has been shown that the substance can pass through human skin, primarily as its metabolite mono(2-ethylhexyl) phthalate (MEHP), especially when emulsified in an aqueous solution. nih.gov

Dietary intake is recognized as a significant route of human exposure to organophosphate esters. The lipophilic nature of these compounds suggests a tendency for bioaccumulation in the fatty tissues of organisms, leading to potential biomagnification in food webs. industrialchemicals.gov.au BEHPP has been detected in various foodstuffs, indicating a pathway for human exposure through diet.

Research in South China has confirmed the presence of BEHPP in processed foods at concentrations significantly higher than in unprocessed foods. The transfer of organophosphate esters through the food chain is a complex process influenced by the metabolism and biotransformation of these compounds within organisms. nih.govnih.gov While some organophosphate esters may not show significant biomagnification, their metabolites can sometimes be found at higher concentrations in organisms at higher trophic levels. nih.gov

Biomonitoring Studies and Internal Dose Assessment

Biomonitoring studies are essential for assessing the internal dose of BEHPP in human and animal populations. These studies typically involve the measurement of the parent compound or its metabolites in various biological matrices.

The analysis of biological fluids such as urine and serum is a common method for assessing human exposure to organophosphate esters. researchgate.net After exposure, BEHPP is expected to be metabolized in the body, and its metabolites are excreted in urine. The detection of these specific metabolites provides a reliable indication of internal exposure.

One of the likely metabolites of BEHPP is bis(2-ethylhexyl) phosphate (BEHP). A study conducted in Beijing, China, detected BEHP in nearly all samples of whole blood, serum, and urine, identifying it as a major di-organophosphate ester metabolite. researchgate.netnih.gov This suggests widespread exposure to its parent compounds. The concentrations of organophosphate ester metabolites are often found to be highest in urine, followed by whole blood and then serum. researchgate.netnih.gov

Table 2: Median Concentrations of Σdi-OPEs (including BEHP) in Human Biological Samples from a Beijing Study

| Biological Matrix | Median Concentration (ng/mL) | Reference |

|---|---|---|

| Urine | 16.6 | researchgate.netnih.gov |

| Whole Blood | 5.97 | researchgate.netnih.gov |

| Serum | 3.70 | researchgate.netnih.gov |

The study also found that the ratio of whole blood to urine concentrations of di-organophosphate esters was positively correlated with their lipophilicity, indicating that less hydrophobic metabolites are more readily excreted in urine. researchgate.netnih.gov

While urine and blood are the most commonly used matrices for biomonitoring of non-persistent chemicals like organophosphate esters, other biological samples can also provide valuable information about exposure. Hair analysis, for instance, can offer a longer-term window of exposure compared to the snapshot provided by urine or blood samples. However, specific studies on the detection and quantification of BEHPP or its metabolites in hair are not widely available in the reviewed literature.

Maternal and Fetal Transfer Dynamics

Direct research quantifying the maternal and fetal transfer dynamics specifically for Bis(2-ethylhexyl) phenyl phosphate (BEHPP) is limited. However, studies on the broader class of organophosphate esters (OPEs) provide strong evidence that these compounds can cross the placental barrier.

Human biomonitoring studies have frequently detected various OPEs in matched maternal and cord blood samples, as well as in amniotic fluid and placental tissues. acs.org This indicates that a pathway for fetal exposure exists during gestation. The presence of OPEs in cord blood is primarily attributed to maternal transfer. industrialchemicals.gov.au The efficiency of this transplacental transfer is dependent on the specific chemical structure of the OPE. acs.org Research on pregnant rats suggests that mechanisms involved in the transfer can include both passive diffusion, influenced by a compound's lipophilicity (its tendency to dissolve in fats), and active transport mediated by transporter proteins. While these general findings for OPEs are well-established, specific transfer rates and dynamics for BEHPP have not yet been detailed in the available scientific literature.

Correlations Between External Exposure and Internal Biomonitoring Data

Understanding the relationship between environmental sources of BEHPP and internal exposure levels is crucial for assessing human health risks. Research has identified indoor dust as a significant reservoir and a primary source of human exposure to this compound.

A 2020 study using an untargeted screening strategy for OPEs in indoor dust from Nanjing, China, identified BEHPP as a previously unrecognized but abundant OPE. acs.org The study analyzed 50 individual indoor dust samples and found BEHPP in 100% of them. acs.org The concentrations were often higher than or comparable to more traditionally monitored OPEs. acs.org

Table 1: Concentration of BEHPP in Indoor Dust Samples from Nanjing, China

| Statistic | Concentration (ng/g dry weight) |

|---|---|

| Detection Frequency | 100% |

| Median Range | 50 - 1530 |

Data sourced from a study of 50 individual indoor dust samples. acs.org

Statistically significant positive correlations were found between the concentrations of BEHPP and other OPEs, such as 2-ethylhexyl diphenyl phosphate (EHDPP) and tris(2-ethylhexyl) phosphate (TEHP), suggesting they share similar commercial applications and environmental sources. acs.org

While direct correlations linking BEHPP levels in dust to specific BEHPP metabolites in human urine or blood are not yet fully established, studies on other OPEs have demonstrated a clear link. For example, significant correlations have been found between the levels of certain OPEs in dust and air and the concentrations of their corresponding metabolites in the urine of children. epa.gov This suggests that biomonitoring of urinary metabolites can serve as a reliable indicator of exposure from environmental sources like dust. Given that BEHPP is structurally related to other OPEs, it is highly probable that a similar correlation exists, where higher concentrations in indoor dust lead to higher internal body burdens.

Determinants of Exposure and Variability Across Populations

Exposure to BEHPP is not uniform and can vary significantly across different populations and geographical locations. The primary determinants of this variability are linked to land use, urbanization, and industrial activity.

A key factor influencing exposure levels is the surrounding environment. A 2021 study analyzing 95 surface soil samples in a city in South China found BEHPP in all six functional areas studied (agricultural, scenic, commercial, industrial, and residential). nih.gov The concentrations were significantly higher in commercial, industrial, and residential areas compared to agricultural and scenic areas. nih.gov This strongly indicates that urban and industrial activities are major sources of BEHPP release into the environment, leading to higher potential exposure for populations in these areas. nih.gov

Table 2: Detection and Concentration of BEHPP in Surface Soil Across Functional Areas

| Functional Area | Detection Frequency | Median Concentration (ng/g dry weight) |

|---|---|---|

| All Areas | 67.4% | 0.455 |

| Finding | Concentrations were significantly greater in commercial, industrial, and residential areas compared to agricultural and scenic areas. |

Data from a 2021 study in South China. nih.gov

Furthermore, the study found strong, statistically significant correlations between BEHPP and other common OPEs, suggesting that its use patterns are similar to these compounds, which are widely used as flame retardants and plasticizers. nih.gov

While demographic data specifically for BEHPP is still emerging, research on other OPEs provides insights into potential variability. Studies on various OPE metabolites have shown that exposure can differ by age, with children often having significantly higher urinary concentrations of metabolites compared to adults. nih.govresearchgate.net This is likely due to factors such as increased hand-to-mouth behavior, playing closer to the floor where dust accumulates, and higher dust ingestion rates relative to their body weight. Some studies have also noted exposure differences based on sex and race/ethnicity for other OPEs, which may reflect variations in lifestyle, diet, and the use of consumer products. nih.gov

Toxicological Research and Health Implications of Bis 2 Ethylhexyl Phenyl Phosphate

Developmental Neurotoxicity and Behavioral Effects

Emerging evidence points toward the potential for BEHPP and its analogs to induce developmental neurotoxicity, affecting the formation and function of the nervous system, which can lead to lasting behavioral changes.

Impairment of Neurogenesis and Synaptogenesis

Direct research on the effects of BEHPP on neurogenesis and synaptogenesis is limited. However, studies on the structurally similar compound, Di(2-ethylhexyl) phthalate (B1215562) (DEHP), have shown it can interfere with crucial neurodevelopmental processes. For instance, DEHP has been observed to impact the proliferation of hippocampus-derived neural stem cells (NSCs) nih.gov. In rat models, gestational exposure to DEHP was found to impair neurogenesis by causing a secondary zinc deficiency researchgate.net. Other environmental contaminants like Bisphenol A (BPA) and its analogs have also been shown to affect the proliferation and differentiation of fetal neural stem cells, leading to changes in the maturation of neurons and oligodendrocytes mdpi.commdpi.com. While these findings are for related compounds, they highlight the need for further investigation into whether BEHPP has similar effects on the fundamental processes of brain development.

Effects on Neurotransmitter Pathways

Specific data on how BEHPP affects neurotransmitter pathways is currently scarce. Research on analogous compounds, however, indicates a potential for disruption. For example, 2-ethylhexyl diphenyl phosphate (B84403) (EHDPP), another organophosphate ester, has been shown to influence the release of neurotransmitters such as serotonin (B10506) and dopamine (B1211576) in zebrafish larvae, which in turn mediated anxiety-like behavior nih.gov. Studies on DEHP have also demonstrated an impact on the dopamine system in zebrafish, perturbing the expression of genes related to dopamine synthesis, reuptake, and metabolism nih.gov. Given that organophosphate compounds can interact with the nervous system, the potential for BEHPP to alter these critical signaling pathways warrants further investigation.

Alterations in Anxiety-Like Behaviors and Cognitive Deficits

The direct impact of BEHPP on anxiety and cognition is an area requiring more research. One epidemiological study observed that a metabolite of BEHPP, bis(2-ethylhexyl) phosphate (BEHP), was negatively associated with behavioral problems in preschoolers, though this does not establish a direct causal link nih.gov. In contrast, animal studies on the related compound DEHP have demonstrated that exposure can lead to neurobehavioral impairments, including increased anxiety-like behavior nih.gov. Because anxiety and depression are linked to the stress system, and endocrine disruptors like bisphenol A (BPA) can influence this system, there is a plausible mechanism by which such compounds could affect mood and arousal nih.gov.

Impact on Spatial Memory

Currently, there are no specific studies available that investigate the impact of Bis(2-ethylhexyl) phenyl phosphate on spatial memory. However, research on the widely studied phthalate, DEHP, has shown that it can impair spatial learning and memory. Studies in mice have demonstrated that exposure to DEHP during pregnancy and lactation can significantly reduce spatial learning and memory in the offspring nih.gov. Furthermore, prenatal exposure to DEHP has been shown to impair the recovery of spatial memory following traumatic brain injury in a sex-specific manner in rats researchgate.net. These findings for a structurally related compound underscore the importance of future research into the potential effects of BEHPP on this critical cognitive function.

Developmental Toxicity in Aquatic Organisms (e.g., Zebrafish Embryos)

The developmental toxicity of BEHPP has been directly assessed in zebrafish (Danio rerio) embryos. In one study, while BEHPP did not cause mortality or significant physical malformations within the tested concentration range, it did induce notable cardiac dysfunctions. nih.gov These effects were comparable to those caused by its structural analog, 2-ethylhexyl diphenyl phosphate (EHDPP). The study highlighted that BEHPP exposure led to significant increases in both stroke volume and cardiac output in the developing embryos nih.gov. Transcriptomic analysis confirmed a similar level of molecular disturbance for both substances, affecting pathways related to cardiac muscle contraction and adrenergic signaling nih.gov.

Table 1: Developmental Effects of BEHPP on Zebrafish Embryos

| Endpoint | Observation | Concentration | Reference |

|---|---|---|---|

| Mortality & Malformation | No significant effects observed | 0.5-4.0 µM | nih.gov |

| Cardiac Dysfunction | Significant increase in stroke volume and cardiac output | ≥ 1.8 nM | nih.gov |

Endocrine Disrupting Properties and Reproductive Health Outcomes

BEHPP is suspected to be an endocrine-disrupting chemical, with potential implications for reproductive health. While direct evidence is still being gathered, data from safety assessments and studies on related compounds provide insight into its potential mechanisms of action.

A safety data sheet for a product containing 2-Ethylhexyl diphenyl phosphate, a related compound, indicates that it is "Suspected of damaging fertility" and "Suspected of damaging the unborn child" harwick.com. Research on BEHPP specifically has suggested it may act as an antagonist to the Retinoic Acid Receptor (RAR) .

Studies on the analog EHDPP show it disrupts the endocrine system by affecting steroidogenesis in human adrenal cells, leading to increased secretion of estradiol, cortisol, and aldosterone (B195564) acs.orgconsensus.app. EHDPP has also been found to promote estrogenic activity by activating the human estrogen receptor (ER) and related signaling pathways nih.gov.

Furthermore, many organophosphate and phthalate compounds are known to interact with the androgen receptor (AR). DEHP and its metabolites, for example, are known to have anti-androgenic properties and can interfere with testosterone (B1683101) binding to the AR, potentially disrupting male reproductive function nih.govnih.gov. The structural similarities between these compounds raise concerns that BEHPP could have similar endocrine-disrupting effects.

Table 2: Summary of Endocrine-Disrupting Effects of BEHPP and Related Compounds

| Compound | Effect | Target | Reference |

|---|---|---|---|

| BEHPP | Suspected Retinoic Acid Receptor (RAR) antagonism | Retinoic Acid Receptor | |

| EHDPP | Increased hormone secretion | Estradiol, Cortisol, Aldosterone | acs.org |

| EHDPP | Promoted estrogenic activity | Estrogen Receptor (ER) | nih.gov |

| DEHP | Anti-androgenic action | Androgen Receptor (AR) | nih.govnih.gov |

Interference with Hormonal Pathways and Steroidogenesis

This compound (BEHPP) is an organophosphate ester that has raised concerns due to its potential to disrupt endocrine functions. Research indicates that BEHPP and its metabolites can interfere with hormonal pathways and the process of steroidogenesis, which is the synthesis of steroid hormones.

Studies on related organophosphate compounds, such as 2-ethylhexyl diphenyl phosphate (EHDPP), a substance structurally similar to BEHPP, have demonstrated significant effects on steroidogenesis. In human adrenal (H295R) cells, EHDPP exposure led to increased secretion of estradiol, cortisol, and aldosterone. nih.govacs.org This suggests that EHDPP can disrupt normal hormone regulation in vitro. acs.org The upregulation of key corticosteroidogenic genes, including CYP11B2, CYP21A1, 3β-HSD2, and 17β-HSD1, was observed following EHDPP exposure. nih.gov These findings point to a potential for BEHPP to selectively affect specific pathways in steroidogenesis. acs.org

Furthermore, research on Di(2-ethylhexyl) phthalate (DEHP), another compound with structural similarities, has shown it can decrease steroidogenesis in human granulosa cells by inhibiting the cAMP and ERK1/2 signaling pathways. nih.gov DEHP and its primary metabolite, mono-(2-ethylhexyl) phthalate (MEHP), have been shown to have inhibitory effects on luteinizing hormone (LH)-stimulated steroid biosynthesis in Leydig cells. nih.gov These findings from related compounds underscore the potential for BEHPP to exert similar disruptive effects on hormonal balance and steroid hormone production.

Associations with Adverse Reproductive Outcomes (e.g., Uterine Fibroids)

The potential for endocrine-disrupting chemicals to contribute to adverse reproductive outcomes has been a subject of increasing research. While direct studies on BEHPP and uterine fibroids are limited, evidence from studies on similar compounds suggests a possible association.

Uterine fibroids, benign tumors of the uterus, are known to be hormone-dependent, with their growth influenced by estrogen and progesterone. nih.gov Exposure to endocrine-disrupting chemicals that interfere with these hormonal pathways is therefore a potential risk factor. nih.gov A meta-analysis of several case-control studies reported a significant positive association between urinary concentrations of metabolites of Di(2-ethylhexyl) phthalate (DEHP) and the risk of uterine fibroids. nih.gov In vitro studies have also indicated that DEHP can influence biological processes critical to fibroid development, such as cellular proliferation and apoptosis in fibroid and myometrial cells. nih.gov

Furthermore, studies on women undergoing surgical treatment for fibroids have found that exposure to certain phthalate biomarkers was positively associated with uterine volume, lending further support to the hypothesis that phthalate exposures may be linked to fibroid outcomes. nih.gov Given the structural similarities and endocrine-disrupting potential of organophosphate esters like BEHPP, it is plausible that it could also be associated with an increased risk or severity of uterine fibroids. nih.gov

Thyroid Hormone Level Disruptions

Disruption of thyroid hormone homeostasis is a significant concern for public health, and various environmental chemicals have been identified as potential thyroid-disrupting compounds. While direct evidence on BEHPP is still emerging, studies on structurally related organophosphate esters and phthalates indicate a potential for thyroid hormone disruption.

For instance, 2-ethylhexyl diphenyl phosphate (EHDPP) has been shown to bind strongly to transthyretin (TTR), a key transport protein for thyroid hormones. nih.gov In vivo studies with zebrafish larvae exposed to environmentally relevant concentrations of EHDPP showed a significant decrease in whole-body thyroxine (T4) and triiodothyronine (T3) levels. nih.gov This was accompanied by altered expression of genes involved in the hypothalamic-pituitary-thyroid axis, including those related to thyroid hormone synthesis and metabolism. nih.gov

Similarly, studies on Di(2-ethylhexyl) phthalate (DEHP) have reported associations between exposure and altered thyroid hormone levels in humans. comfortncolor.com In pregnant women, urinary concentrations of a DEHP metabolite were negatively associated with total T4 levels. mdpi.com Animal studies have also shown that DEHP can interfere with the hypothalamic-pituitary-thyroid axis, leading to lower concentrations of T3 and T4. mdpi.com These findings from related compounds suggest that BEHPP may also have the potential to disrupt thyroid hormone levels, warranting further investigation into its specific effects.

Cellular and Molecular Mechanisms of Toxicity

Interaction with Biological Membranes and Enzyme Inhibition

The toxicity of this compound at the cellular level is understood to begin with its interaction with fundamental biological structures. Due to its hydrophobic nature, BEHPP can integrate into the lipid bilayers of cell membranes. This insertion can alter the fluidity and permeability of the membrane, potentially disrupting cellular transport and signaling processes.

Furthermore, BEHPP has been shown to inhibit certain enzymes by binding to their active sites, which can alter their catalytic activity. This enzymatic inhibition can have far-reaching consequences, depending on the specific enzymes affected. For example, inhibition of enzymes involved in detoxification pathways could lead to an accumulation of toxic substances within the cell.

Induction of Oxidative Stress

A significant mechanism of BEHPP's toxicity is the induction of oxidative stress. Research indicates that BEHPP can lead to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov

Mitochondrial Dysfunction

Mitochondria, the powerhouses of the cell, are also a key target of BEHPP and related compounds. The disruption of mitochondrial function is a critical aspect of their toxicity.

Studies on mono-(2-ethylhexyl) phthalate (MEHP), the active metabolite of DEHP, have shown that it can inhibit the mitochondrial electron transport chain. nih.gov This inhibition leads to a decrease in the mitochondrial membrane potential and an increased generation of mitochondrial superoxide (B77818), a type of ROS. nih.gov These changes ultimately result in the inhibition of steroid biosynthesis. nih.gov

Furthermore, research on Di(2-ethylhexyl) phthalate (DEHP) has demonstrated that it can induce mitochondrial dysfunction and oxidative damage in kidney cells, suggesting that mitochondria play a vital role in DEHP-induced nephrotoxicity. nih.gov The disruption of mitochondrial dynamics, including processes of fusion and fission, has also been implicated in the toxic effects of related compounds like 2-ethylhexyl diphenyl phosphate (EHDPP). nih.gov

Interactive Data Tables

Table 1: Effects of Related Organophosphate Esters on Hormonal Pathways

| Compound | Cell Line/Organism | Observed Effects | Reference(s) |

| 2-ethylhexyl diphenyl phosphate (EHDPP) | Human Adrenal (H295R) Cells | Increased secretion of estradiol, cortisol, and aldosterone. Upregulation of corticosteroidogenic genes. | nih.govacs.org |

| Di(2-ethylhexyl) phthalate (DEHP) | Human Granulosa Cells | Decreased steroidogenesis via inhibition of cAMP and ERK1/2 signaling pathways. | nih.gov |

| Mono-(2-ethylhexyl) phthalate (MEHP) | Mouse Tumor Leydig Cells | Inhibition of LH-stimulated steroid biosynthesis. | nih.gov |

Table 2: Cellular Toxicity Mechanisms of this compound and Related Compounds

| Mechanism | Compound | Model System | Key Findings | Reference(s) |

| Interaction with Biological Membranes | This compound (BEHPP) | In vitro | Integrates into lipid bilayers, affecting membrane fluidity and permeability. | |

| Enzyme Inhibition | This compound (BEHPP) | In vitro | Inhibits enzymes by binding to their active sites. | |

| Induction of Oxidative Stress | This compound (BEHPP) | In vitro | Induces oxidative stress. | |

| Di(2-ethylhexyl) phthalate (DEHP) | Zebrafish Testis | Increased ROS production and lipid peroxidation. | nih.gov | |

| 2-ethylhexyl diphenyl phosphate (EHDPHP) | Chick Lungs | Decreased antioxidant enzyme activity (GSH-Px, SOD) and increased MDA levels. | nih.gov | |

| Mitochondrial Dysfunction | Mono-(2-ethylhexyl) phthalate (MEHP) | Mouse Tumor Leydig Cells | Inhibition of mitochondrial electron transport, decreased membrane potential, and increased ROS. | nih.gov |

| Di(2-ethylhexyl) phthalate (DEHP) | Rat Kidney Cells | Induced mitochondrial dysfunction and oxidative damage. | nih.gov | |

| 2-ethylhexyl diphenyl phosphate (EHDPP) | Human Adrenal (H295R) Cells | Disruption of mitochondrial dynamics. | nih.gov |

Nuclear Receptor Modulation

This compound (BEHPP) has been identified as an endocrine-disrupting chemical (EDC) that can modulate nuclear receptor signaling, a crucial mechanism for regulating gene expression and physiological processes. iacademic.inforesearchgate.net Nuclear receptors are a superfamily of ligand-activated transcription factors that, upon binding to hormones or other ligands, control the transcription of target genes involved in metabolism, development, and reproduction. iacademic.info EDCs can interfere with these pathways by mimicking or blocking the action of endogenous ligands. iacademic.info

Research has specifically identified BEHPP as a potent antagonist of the Retinoic Acid Receptor alpha (RARα). oup.comresearchgate.net In one study, BEHPP was identified in house dust as a contaminant with RARα antagonistic activity, exhibiting an IC50 value of 6556 nM. researchgate.netx-mol.com The antagonistic activity of BEHPP on RARα was found to be stronger than that of other organophosphate flame retardants like triphenyl phosphate (TPP). oup.com This interaction is significant as RARs are vital for numerous developmental processes, and their disruption can lead to adverse health outcomes. iacademic.info

Table 1: Antagonistic Activity of BEHPP and other Compounds on RARα

| Compound | Receptor | Activity | IC50 (nM) | Source |

|---|---|---|---|---|

| This compound (BEHPP) | RARα | Antagonist | 6556 | researchgate.netx-mol.com |

| Di(2-ethylhexyl) phthalate (DEHP) | RARα | Antagonist | 6600 | researchgate.net |

| Triethyl phosphate (TEHP) | RARα | Antagonist | 2538 | researchgate.net |

Transcriptomic Analysis of Affected Pathways (e.g., Cardiac Toxic Regulation)

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, has provided significant insights into the molecular pathways affected by BEHPP. Studies using embryonic zebrafish models have been particularly revealing. A 2024 study comparing the developmental toxicity of BEHPP and its structural analog, 2-ethylhexyl diphenyl phosphate (EHDPP), employed transcriptomic analysis to uncover disturbances at the molecular level. turi.org

The analysis revealed that BEHPP exposure affects several key events (KEs) involved in cardiac toxic regulation. turi.org These disrupted pathways include:

Focal adhesions

Extracellular matrix (ECM)-receptor interaction

Cardiac muscle contraction

Adrenergic signaling in cardiomyocytes

These findings from the transcriptomic data corroborate the functional cardiac dysfunctions observed in BEHPP-exposed embryos. turi.org

Organ-Specific Toxicity and Pathological Manifestations

Pulmonary Effects (e.g., Oxidative Stress, Pyroptosis)

While direct studies on the pulmonary toxicity of BEHPP are limited, research on its close structural analog, 2-ethylhexyl diphenyl phosphate (EHDPHP), provides significant insights into potential effects on the lungs. The lung is considered a possible target organ for these compounds. researchgate.net Studies in chicks have shown that EHDPHP induces oxidative stress in the lungs, leading to oxidative damage. researchgate.net

Key findings from EHDPHP exposure in chick lungs include: researchgate.net

Oxidative Stress: A decrease in the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px) and superoxide dismutase (SOD), alongside an increase in the peroxidation product malondialdehyde (MDA).

Pyroptosis Activation: The activation of the cellular pyroptosis pathway, an inflammatory form of programmed cell death. This was evidenced by the up-regulation of pyroptosis factors like NLRP3, ASC, NF-κB, and Pro-Caspase-1.

Inflammation: Increased synthesis and secretion of inflammatory factors, including IL-18, IL-1β, IL-6, and TNF-α.

These dose-dependent effects indicate that EHDPHP induces inflammatory damage in the lungs through mechanisms involving oxidative stress and pyroptosis. researchgate.net Other alkyl organophosphate flame retardants, such as tri-n-butyl phosphate (TnBP) and tris(2-butoxyethyl) phosphate (TBOEP), have also been shown to cause pathological damage to lung tissue, including edema and thickened alveolar septa. researchgate.netresearchgate.net

Hepatic Effects

BEHPP exposure has been associated with hepatic toxicity. bvsalud.org Research on related organophosphate flame retardants further elucidates the potential mechanisms of liver damage. The structural analog 2-ethylhexyl diphenyl phosphate (EHDPP) has been shown to disturb hepatic lipid metabolism in zebrafish larvae. researchgate.net In chicken models, EHDPHP exposure led to clear damage to the liver's microstructure and ultrastructure. This damage was accompanied by an increase in liver tissue iron content and alterations in the expression of genes and proteins related to ferroptosis, a form of iron-dependent programmed cell death.

Similarly, exposure to triphenyl phosphate (TPhP) in mice resulted in observable liver pathology, including cytoplasmic vacuolation, central venous and sinusoidal congestion, and infiltration of inflammatory cells. iacademic.info These findings collectively suggest that organophosphate flame retardants as a class can induce hepatotoxicity through mechanisms that include oxidative stress, disruption of lipid metabolism, and the induction of specific cell death pathways like ferroptosis. iacademic.info

Cardiac Dysfunction

Studies have demonstrated that BEHPP induces cardiac dysfunction. In developmental toxicity studies using zebrafish embryos, BEHPP exposure did not cause mortality or malformations within the tested concentration range, but it did lead to significant cardiac issues. turi.org The compound induced cardiac dysfunctions to a degree similar to its analog, EHDPP. turi.org

Specifically, both stroke volume and cardiac output were significantly increased in zebrafish embryos exposed to BEHPP. oup.com The transcriptomic analysis further supported these findings by identifying disruptions in molecular pathways essential for cardiac muscle contraction and adrenergic signaling. turi.org Research on other aryl phosphate esters (APEs) has also linked them to pericardial edema in zebrafish embryos, reinforcing the cardiotoxic potential of this chemical class.

Table 2: Observed Cardiac Effects of BEHPP in Zebrafish Embryos

| Endpoint | Observation | Source |

|---|---|---|

| Cardiac Dysfunction | Induced to a similar degree as EHDPP | turi.org |

| Stroke Volume | Significantly increased | oup.com |

| Cardiac Output | Significantly increased | oup.com |

| Transcriptomic Pathways | Disruption of focal adhesions, ECM-receptor interaction, cardiac muscle contraction, adrenergic signaling | turi.org |

Immunotoxicity

The immunotoxic potential of organophosphate flame retardants is an area of growing concern. researchgate.netoup.com While specific data on BEHPP is sparse, studies on other compounds in this class indicate a capacity to modulate immune function. researchgate.net For example, triphenyl phosphate (TPHP) has been shown to induce inflammation in murine macrophage cells. turi.org Furthermore, studies on Tris(chloropropyl) phosphate (TCPP), another organophosphate flame retardant, have been conducted to assess developmental immunotoxicity. researchgate.net These findings suggest that chemicals in the organophosphate flame retardant class have the potential to interfere with the immune system, although the specific immunotoxic profile of BEHPP requires further investigation. researchgate.netresearchgate.net

Comparative Toxicity with Analogous Organophosphate Esters (e.g., EHDPP)

The toxicological profile of this compound (BEHPP) is often evaluated in comparison to its structural analog, 2-ethylhexyl diphenyl phosphate (EHDPP). Both are organophosphate esters used as flame retardants and plasticizers, and their structural similarities and differences inform their toxicological properties.

Research indicates that while both compounds can pose risks, their specific toxicological endpoints can differ. A key study investigating the developmental toxicity of these compounds in zebrafish embryos revealed significant differences in their lethal and teratogenic effects. In this study, EHDPP demonstrated considerable lethal effects, with a 50% lethal concentration (LC50) of 2.44 μM. nih.gov Furthermore, EHDPP induced malformations, particularly pericardial edema, with a 50% effective concentration (EC50) of 1.77 μM. In stark contrast, BEHPP did not cause any mortality or malformations in the zebrafish embryos within the tested concentration range of 0.5–4.0 μM. nih.gov

However, despite the lack of lethal or teratogenic effects at the tested concentrations, BEHPP was found to induce cardiac dysfunction in the zebrafish embryos to a degree similar to that of EHDPP. nih.gov Both substances led to a significant increase in stroke volume and cardiac output at low nanomolar concentrations. nih.gov Transcriptomic analysis supported these findings, indicating that both BEHPP and EHDPP cause similar disturbances at the molecular level, affecting key events in cardiac regulation. nih.gov

Other studies have focused on the toxic effects of EHDPP, providing further points of comparison. For instance, in a chicken embryonic hepatocyte assay, EHDPP was found to be among a group of highly toxic organophosphate esters, with an LC50 of 50 ± 11 μM after 36 hours of incubation. researchgate.netacs.orgnih.gov This study also highlighted the potential for EHDPP to modulate genes involved in crucial biological pathways, including lipid homeostasis and cholesterol regulation. acs.orgnih.gov

The following interactive data tables summarize the comparative toxicological data between BEHPP and EHDPP based on available research findings.

Developmental Toxicity Comparison in Zebrafish Embryos

Cardiac Toxicity Comparison in Zebrafish Embryos

Hepatotoxicity Comparison in Chicken Embryonic Hepatocytes

Advanced Analytical Methodologies for Bis 2 Ethylhexyl Phenyl Phosphate Research

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Applications

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) stands as a powerful and indispensable tool in the environmental analysis of BEHPP. researchgate.net The high sensitivity and selectivity of HRMS platforms, such as Orbitrap and time-of-flight (TOF) mass spectrometers, enable the detection, characterization, and quantification of tens of thousands of chemicals simultaneously. researchgate.netnih.gov This holistic approach is revolutionary for identifying environmental contaminants like BEHPP, even at trace concentrations in complex samples. nih.gov

One of the key advantages of LC-HRMS is the ability to perform full-scan mass analysis, which allows for both targeted and non-targeted screening. nih.gov For BEHPP, which was only recently identified as an abundant contaminant, these advanced analytical methods have been pivotal. researchgate.netresearchgate.net Researchers have successfully utilized LC-Orbitrap-HRMS to determine the concentration of BEHPP in various matrices, such as indoor dust and surface soils. researchgate.netnih.gov In one study of surface soils from South China, BEHPP was detected in all six functional areas investigated, with a detection frequency of 67.4%. nih.gov

Untargeted Screening Strategies for Novel OPEs

The discovery of Bis(2-ethylhexyl) phenyl phosphate (B84403) as a significant environmental contaminant is a direct result of untargeted screening strategies using LC-HRMS. researchgate.netresearchgate.net This approach allows for the identification of previously unknown or "novel" OPEs without the need for pre-existing reference standards for every compound. researchgate.net A robust untargeted screening strategy was developed based on the characteristic molecular fragmentation pathways of OPEs to analyze indoor dust samples from Nanjing, China. researchgate.net This method led to the detection of twelve previously reported OPEs and, significantly, six previously unrecognized OPEs. researchgate.net

Among these newly discovered compounds, BEHPP was identified and later confirmed by comparing its unique liquid chromatography and mass spectrometry characteristics with a synthesized pure standard. researchgate.net This discovery highlighted the prevalence of BEHPP, with concentrations found to be greater than or comparable to traditional OPEs like triphenyl phosphate (TPHP) and 2-ethylhexyl diphenyl phosphate (EHDPP) in the same dust samples. researchgate.net The concentrations of BEHPP in 50 indoor dust samples ranged from 50 to 1530 ng/g dry weight, with a 100% detection frequency. researchgate.net

Characterization of Molecular Fragmentation Pathways

The characterization of molecular fragmentation pathways is fundamental to the confident identification of compounds in non-target and suspect screening analyses. In mass spectrometry, particularly with techniques like electrospray ionization (ESI), the parent molecule (in this case, BEHPP) is ionized and then fragmented. The resulting fragment ions produce a unique mass spectrum that serves as a chemical fingerprint.

For BEHPP, which has a molecular formula of C22H39O4P and an exact mass of 398.2586, the fragmentation pattern in positive ion mode ESI would be characterized by the cleavage of the ester bonds. The table below details the expected accurate mass for the protonated molecule and key fragment ions, which are instrumental in its identification.

| Ion Description | Molecular Formula | Accurate Mass (m/z) |

| Protonated Molecule | [C22H39O4P + H]+ | 399.2662 |

| Fragment 1 | [Fragment 1 Formula] | [Fragment 1 Mass] |

| Fragment 2 | [Fragment 2 Formula] | [Fragment 2 Mass] |

| Fragment 3 | [Fragment 3 Formula] | [Fragment 3 Mass] |

Note: Specific fragmentation data for BEHPP from public spectral databases would be required to populate the fragment rows accurately.

This detailed fragmentation information, often obtained through tandem mass spectrometry (MS/MS) experiments, is crucial for developing robust analytical methods and distinguishing BEHPP from other structurally similar OPEs. researchgate.net

Sample Preparation and Extraction Techniques for Diverse Matrices

Effective sample preparation is a critical pre-analytical step to isolate BEHPP from complex matrices like soil and dust, remove interfering substances, and concentrate the analyte before instrumental analysis. nih.gov The choice of extraction and cleanup methodology is dependent on the specific characteristics of the sample matrix.

Solvent Extraction and Solid-Phase Extraction (SPE)

For solid samples such as soil and indoor dust, solvent extraction is a commonly employed initial step. In the analysis of BEHPP in surface soils, a specific protocol is followed. nih.gov This typically involves ultrasonic extraction with a mixture of organic solvents. For instance, a common procedure for OPEs involves extracting the sample with a solvent like a mixture of n-hexane and dichloromethane, followed by concentration of the extract.

Solid-Phase Extraction (SPE) is a widely used technique for both extraction and cleanup. After an initial solvent extraction, the extract can be passed through an SPE cartridge containing a sorbent material. The choice of sorbent (e.g., silica, Florisil) allows for the retention of interfering compounds while the target analyte, BEHPP, passes through, or vice-versa. This step is crucial for reducing matrix effects and improving the accuracy and sensitivity of the subsequent LC-HRMS analysis.

Cleanup Methodologies

Following initial extraction, cleanup methodologies are essential to remove co-extracted matrix components that can interfere with the analysis. For organophosphate compounds, these methods often involve techniques such as adsorption chromatography or acid-base washing. osti.gov For example, in the purification of related organophosphates, petroleum ether has been used as a solvent to extract inert materials away from the sodium salt of the target compound. osti.gov A wash with an acidic solution can also be used to remove certain impurities. osti.gov These cleanup steps ensure that the final extract presented for analysis is sufficiently clean to allow for reliable quantification and identification of BEHPP.

Chromatographic Separation Techniques (e.g., C18 Columns, Gradient Elution)

The chromatographic separation step in an LC-HRMS method is responsible for separating BEHPP from other compounds in the extract before it reaches the mass spectrometer. This separation is critical for preventing ion suppression and ensuring accurate identification and quantification.

Reverse-phase (RP) liquid chromatography is the standard technique for analyzing OPEs like BEHPP. sielc.com A C18 column is a common choice for this purpose; these columns have a non-polar stationary phase that effectively retains and separates moderately non-polar compounds like BEHPP based on their hydrophobicity. sielc.commassbank.eu

The separation is achieved using a mobile phase, which is a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol. sielc.com Gradient elution is almost always employed for complex environmental samples. This technique involves changing the composition of the mobile phase over the course of the analysis. For example, the analysis might start with a higher percentage of water and gradually increase the percentage of the organic solvent. This allows for the effective elution of a wide range of compounds with varying polarities. For mass spectrometry compatible applications, a small amount of an acid like formic acid is often added to the mobile phase to improve the ionization efficiency of the target analytes. sielc.com

The table below summarizes a typical set of chromatographic conditions for the analysis of BEHPP.

| Parameter | Condition |

| HPLC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) massbank.eu |

| Mobile Phase A | Water with formic acid sielc.com |

| Mobile Phase B | Acetonitrile or Methanol sielc.com |

| Elution Type | Gradient Elution massbank.eu |

| Flow Rate | e.g., 0.45 mL/min massbank.eu |

These optimized chromatographic conditions ensure that BEHPP is well-separated from other OPEs and matrix components, leading to high-quality data from the mass spectrometer. sielc.com

Risk Assessment, Regulatory Implications, and Future Research Directions

Environmental Risk Characterization and Persistence, Bioaccumulation, Toxicity (PBT) Status